molecular formula C18H16Cl2N2O4 B5368589 5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole

5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole

Cat. No. B5368589
M. Wt: 395.2 g/mol
InChI Key: XFDOKGZTJMEKPX-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-tumor agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response to tumors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the permeability of tumor blood vessels, allowing for increased delivery of chemotherapy agents to the tumor site. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole as an anti-tumor agent is its ability to enhance the effects of other chemotherapy agents. However, this compound has also been shown to have limited efficacy when used as a single agent. Additionally, this compound has been associated with some toxicities, such as fever and hypotension, which may limit its use in certain patient populations.

Future Directions

There are a number of potential future directions for research on 5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole. One area of interest is the development of combination therapies that include this compound and other chemotherapy agents. Other potential future directions include the development of new formulations of this compound that may improve its efficacy and reduce its toxicities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer.

Synthesis Methods

5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole can be synthesized using a multi-step process that involves the reaction of 3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using various chromatography techniques to obtain pure this compound.

Scientific Research Applications

5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole has been studied extensively for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the anti-tumor effects of other chemotherapy agents, such as cisplatin and paclitaxel.

properties

IUPAC Name

5-[(2,6-dichlorophenoxy)methyl]-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4/c1-23-14-7-6-11(8-15(14)24-2)9-16-21-17(26-22-16)10-25-18-12(19)4-3-5-13(18)20/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDOKGZTJMEKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)COC3=C(C=CC=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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